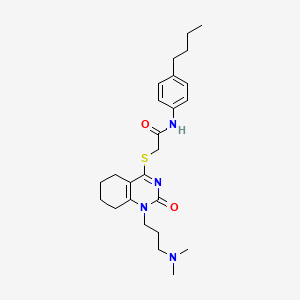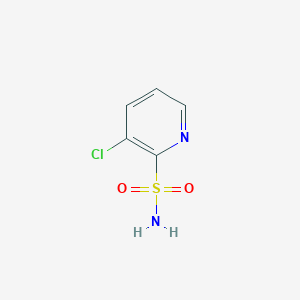
2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide” is an organic compound containing several functional groups, including an amide, ether, and aromatic rings. The presence of these functional groups suggests that it may have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the ether groups, and the attachment of the cyclopentyl group . Each of these steps would require specific reagents and conditions, and the overall yield could be influenced by factors such as the order of the steps and the purification methods used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a fluorophenoxy group, a methoxyphenyl group, and a cyclopentylmethyl group attached to an acetamide core . The presence of the aromatic rings and the ether and amide linkages could result in a complex three-dimensional structure with potential for interesting chemical interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amide group might be susceptible to hydrolysis under acidic or basic conditions, while the aromatic rings might undergo electrophilic aromatic substitution reactions . The ether groups could potentially be cleaved by strong acids .科学的研究の応用
Fluorophenoxyl and Methoxyphenyl Compound Applications
Analytical and Synthetic Chemistry Applications
- The use of fluorogenic labeling agents, such as the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, in high-performance liquid chromatography (HPLC) exemplifies the application of complex fluorophenoxyl and methoxyphenyl compounds in analytical chemistry. These compounds facilitate the selective and rapid detection of biologically important thiols, showcasing their utility in pharmaceutical formulation analysis (Gatti et al., 1990).
Pharmacological Research
- Research into benzodiazepine receptors has led to the synthesis of compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, which are potent radioligands for peripheral benzodiazepine receptors. This showcases the role of such compounds in developing diagnostic tools or therapeutic agents targeting specific brain regions (Zhang et al., 2003).
Antimicrobial Agents
- Oxazolidinones, a class of antimicrobial agents that inhibit bacterial protein synthesis, have been developed through the modification of acetamide compounds. The novel analogs, such as U-100592 and U-100766, demonstrate broad-spectrum in vitro antibacterial activity against clinically significant pathogens, emphasizing the therapeutic potential of fluoroacetamide derivatives in addressing antibiotic resistance (Zurenko et al., 1996).
Environmental Chemistry
- The complete oxidation of pollutants like metolachlor, a chloroacetamide herbicide, through photoassisted Fenton reactions, illustrates the environmental applications of related compounds. This research underscores the effectiveness of advanced oxidation processes in water treatment, potentially including the degradation or modification of complex acetamide compounds (Pignatello & Sun, 1995).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-25-18-8-4-16(5-9-18)21(12-2-3-13-21)15-23-20(24)14-26-19-10-6-17(22)7-11-19/h4-11H,2-3,12-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGHDJQEQGTZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

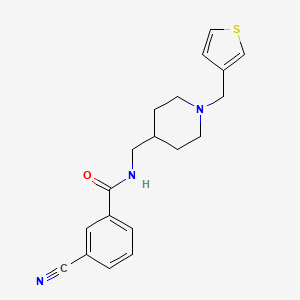


![N-[2-(Oxolan-3-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2828620.png)
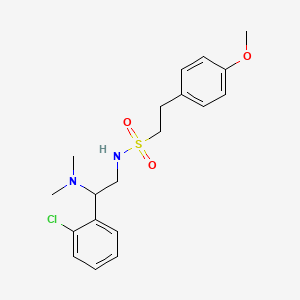
![3-amino-3-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B2828622.png)
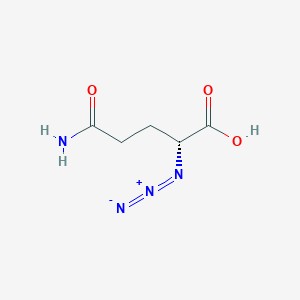
![6-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2828624.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2828625.png)
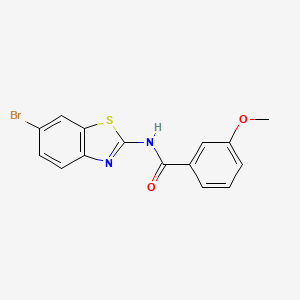
![2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide](/img/structure/B2828628.png)

